D-Glucosone

Descripción

Nomenclature and Chemical Classification in Academic Contexts

In academic discourse, 2-Keto-D-glucose is systematically named D-arabino-hexos-2-ulose according to IUPAC nomenclature. wikipedia.orgnih.gov It is classified as a ketoaldohexose, indicating it is a six-carbon sugar (hexose) containing both a ketone group (keto) and an aldehyde group (aldo) in its open-chain form. nih.gov The "D" designation refers to the stereochemistry at the chiral carbon furthest from the carbonyl group. libretexts.org Other common names include D-Glucosone and 2-Ketoglucose. wikipedia.orgnih.gov

Its chemical formula is C₆H₁₀O₆, and its molecular weight is approximately 178.14 g/mol . nih.govsigmaaldrich.com

Here is a table summarizing key chemical identifiers and properties:

| Property | Value | Source |

| IUPAC Name | D-arabino-hexos-2-ulose | wikipedia.orgnih.gov |

| Synonyms | This compound, 2-Ketoglucose | wikipedia.orgnih.gov |

| Chemical Formula | C₆H₁₀O₆ | nih.govsigmaaldrich.com |

| Molecular Weight | 178.14 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 1854-25-7, 26345-59-5, 54142-77-7 | wikipedia.orgnih.gov |

| PubChem CID | 159630 | wikipedia.orgnih.gov |

| Appearance | Off-White Solid | chemicalbook.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |

Historical Perspectives on 2-Keto-D-glucose Discovery and Initial Characterization

While glucose was first isolated in the mid-18th century, the discovery and initial characterization of 2-Keto-D-glucose as a distinct compound occurred later. wikipedia.org Early research into carbohydrate chemistry and the reactions of sugars likely led to its identification. It has been noted as an intermediate in the conversion of D-glucose to D-fructose and was originally isolated from various natural sources, including fungi, algae, and shellfish. caymanchem.commedchemexpress.com Laboratory procedures for producing solid D-arabino-hexos-2-ulose were established, contributing to its availability for further study. caymanchem.com

Significance as a Rare Sugar in Scientific Investigations

2-Keto-D-glucose is considered a "rare sugar" because it exists in extremely low quantities in nature compared to common sugars like glucose and fructose (B13574). wikipedia.orgnews-medical.net Despite its rarity, its presence as a metabolic intermediate and its unique structural features make it significant in scientific investigations. Research into rare sugars, including 2-Keto-D-glucose, is exploring their potential biological functions and applications. news-medical.netresearchgate.net Studies have investigated its role in secondary metabolic pathways, such as the production of the antibiotic cortalcerone in fungi, where 2-Keto-D-glucose serves as a key intermediate. sigmaaldrich.commedchemexpress.comsigmaaldrich.com Its involvement in various enzymatic reactions, including those involving hexokinases and pyrroloquinoline quinone (PQQ)-dependent dehydrogenases, highlights its importance in biochemical studies. sigmaaldrich.comsigmaaldrich.combiosynth.comresearchgate.net The study of rare sugars is an active area, with research exploring their potential effects on health and their use in various industries. news-medical.netresearchgate.netresearchgate.netoup.comnih.gov

Detailed Research Findings

Research into 2-Keto-D-glucose has revealed several key findings regarding its properties and biological roles. It is a reactive carbonyl compound and a dicarbonyl intermediate of the Maillard reaction. wikipedia.org Its production is higher under oxidative conditions. wikipedia.org

Studies have shown that 2-Keto-D-glucose can act as a substrate for various enzymes, including glycolytic enzymes, hexokinase, alcohol dehydrogenase, lactate (B86563) dehydrogenase, and phosphofructokinase, indicating its potential involvement in energy metabolism pathways. biosynth.com It has also been found to play a role in human blood serum biochemistry, acting as a substrate for erythrocyte D glucose transporter protein and glycerol (B35011) kinase. biosynth.com

Furthermore, 2-Keto-D-glucose has been identified as a glucose degradation product in heat-sterilized peritoneal dialysis fluids. caymanchem.com Research has also explored its antioxidant properties, noting its slow-onset, long-lasting antioxidant capacity in certain assays. caymanchem.com

In the context of rare sugar research, while much attention has been on other rare sugars like D-allulose and D-tagatose for their potential health benefits and roles in GLP-1 secretion, 2-Keto-D-glucose's significance lies in its specific metabolic conversions and its natural occurrence in certain organisms. news-medical.netnih.gov Its enzymatic production from D-glucose by enzymes like pyranose 2 oxidase has been studied. sigmaaldrich.com

The detection and quantification of 2-Keto-D-glucose in biological samples and reaction mixtures are important for research. Methods such as ion chromatography with pulsed amperometric detection have been developed for the simultaneous determination of glucose, D-gluconic acid, 2-keto-D-gluconic acid, and 5-keto-D-gluconic acid, which can be present in fermentation broths. researchgate.net

Research findings indicate that 2-Keto-D-glucose is a versatile molecule involved in various biochemical processes and has potential applications as a synthetic intermediate. chemicalbook.com

Structure

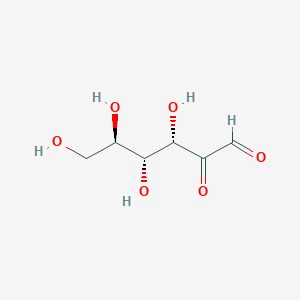

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNMIDLYWOTSGK-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171773 | |

| Record name | 2-Ketoglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1854-25-7, 26345-59-5 | |

| Record name | D-Glucosone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1854-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | arabino-Hexos-2-ulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26345-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ketoglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001854257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026345595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ketoglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Arabino-hexos-2-ulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymatic Pathways of 2 Keto D Glucose

De Novo Biosynthesis Mechanisms

De novo biosynthesis of 2-Keto-D-glucose largely relies on the enzymatic transformation of readily available monosaccharides, particularly D-glucose.

The direct enzymatic oxidation of D-glucose at the C2 position is a primary mechanism for 2-Keto-D-glucose production. This reaction typically involves flavoprotein oxidases that utilize molecular oxygen as an electron acceptor.

Pyranose 2-oxidase (P2O), a flavoenzyme belonging to the glucose-methanol-choline (GMC) oxidoreductase superfamily, catalyzes the oxidation of D-glucose and other aldopyranose sugars at the C2 position. nih.govcreative-enzymes.com This reaction yields the corresponding 2-keto-sugars, such as 2-Keto-D-glucose from D-glucose, and hydrogen peroxide (H₂O₂). nih.govcreative-enzymes.comnih.gov P2O from Trametes multicolor is a well-studied example of this enzyme. nih.govnih.govacs.org The reaction catalyzed by P2O is generally described as a ping-pong type mechanism, involving a reductive half-reaction where the FAD cofactor is reduced by the sugar substrate, and an oxidative half-reaction where the reduced enzyme reacts with oxygen to form oxidized FAD and H₂O₂. nih.govacs.orgplos.org

Pyranose 2-oxidase exhibits high regioselectivity for the oxidation of D-glucose at the C2 position. nih.govplos.orgplos.org This regioselectivity is intimately coupled to the conformational dynamics of the enzyme, particularly a substrate-recognition loop (residues 452-461 in Trametes multicolor P2O). nih.govnih.govplos.orgacs.orgrcsb.org Crystal structures of P2O, including those in complex with inhibitors or substrate analogues, have provided insights into these conformational aspects. nih.govnih.gov For instance, the binding of sugar substrates involves movements of the substrate loop, which can adopt closed, semi-open, or open conformations to accommodate the ligand and facilitate catalysis. nih.govnih.gov The semi-open conformation is associated with the preferred C2 oxidation binding mode, stabilized by specific interactions between enzyme residues and the glucose molecule. nih.gov While P2O primarily targets the C2 position, oxidation at C3 has also been reported for some substrates under certain circumstances. plos.orgplos.orgrcsb.org

Kinetic parameters for P2O activity with D-glucose have been determined for various enzyme sources and conditions. For example, the Michaelis constant (Km) for D-glucose with recombinant E. coli P2O was reported as 7.4 x 10⁻⁴ M. creative-enzymes.com Kinetic studies on mutants of P2O from Phanerochaete chrysosporium have also been conducted to investigate changes in substrate specificity and activity. jst.go.jp

Here is a table summarizing some reported kinetic parameters for Pyranose 2-Oxidase with D-glucose:

| Enzyme Source | Substrate | Parameter | Value | Conditions | Citation |

| E. coli (Recombinant P2O) | D-glucose | Km | 0.74 mM | Not specified | creative-enzymes.com |

| Arthrobacter globiformis C224 (GlcDH) | D-glucose | Km | 0.042 mM | pH 6.0, 35 °C | researchgate.netnih.gov |

| Arthrobacter globiformis C224 (GlcDH) | D-glucose | Vmax | 14.620 μM/min | pH 6.0, 35 °C | researchgate.netnih.gov |

| Arthrobacter globiformis C224 (GlcDH) | D-glucose | Km | 0.21 mM | Not specified | nih.gov |

Glucose dehydrogenase (GlcDH) enzymes are involved in the oxidation of D-glucose, but their primary role in the context of the provided outline is the production of 2-keto-D-gluconic acid (2KGA), a derivative of 2-Keto-D-glucose. nih.govnih.govfrontiersin.org Microbial fermentation is a major method for industrial 2KGA production, often involving two consecutive oxidation steps catalyzed by glucose dehydrogenase and gluconate dehydrogenase. nih.govfrontiersin.org In this pathway, a membrane-bound, pyrroloquinoline quinone (PQQ)-dependent D-glucose dehydrogenase catalyzes the oxidation of D-glucose to D-gluconic acid. nih.gov Subsequently, a gluconate dehydrogenase oxidizes D-gluconic acid to 2KGA. researchgate.netnih.gov Thus, while GlcDH acts on D-glucose, it typically leads to D-gluconic acid in the pathway that subsequently produces 2KGA, rather than directly producing 2-Keto-D-glucose.

Membrane-bound D-glucose dehydrogenase (mGDH) is a key enzyme in the microbial production of 2KGA. researchgate.netnih.gov These enzymes are often anchored to the cell membrane and utilize electron acceptors like quinones. nih.govnih.govresearchgate.netupf.edu Characterization studies have focused on purifying and understanding the properties of mGDH from various microorganisms, such as Gluconacetobacter diazotrophicus and Pseudomonas plecoglossicida. nih.govnih.govresearchgate.net Purified mGDH from G. diazotrophicus has been described as a monomeric protein with a molecular mass of approximately 86 kDa, containing pyrroloquinoline quinone as a prosthetic group. nih.govresearchgate.net It shows preferential oxidation of D-glucose and can reduce quinones. nih.govresearchgate.net mGDH from Pseudomonas plecoglossicida JUIM01, an industrial 2KGA-producing strain, was purified and characterized as a monomeric membrane-bound PQQ-dependent dehydrogenase with a molecular mass of around 87 kDa. researchgate.netnih.gov Kinetic parameters for this enzyme with D-glucose have been determined, including Km and Vmax values, and optimal pH and temperature conditions have been identified. researchgate.netnih.gov

Here is a table summarizing some characteristics of Membrane-Bound D-glucose Dehydrogenase:

| Enzyme Source | Molecular Mass (kDa) | Prosthetic Group | Optimal pH | Substrates Oxidized | Citation |

| Gluconacetobacter diazotrophicus PAL 5 | 86 | Pyrroloquinoline quinone (PQQ) | 7.2 | D-glucose, 2-deoxy-D-glucose, D-galactose, D-xylose | nih.govresearchgate.net |

| Pseudomonas plecoglossicida JUIM01 | ~87 | PQQ | 6.0 | D-glucose | researchgate.netnih.gov |

| Gluconobacter suboxydans IFO 12528 | 87 | PQQ | 6.0 (with PMS) | D-glucose, Maltose (low rate) | oup.com |

| Pseudomonas sp. | ~90 | Not specified | Dual (acidic/alkaline) | D-glucose (fairly broad specificity) | upf.edu |

Enzymatic Oxidation of D-glucose to 2-Keto-D-glucose

Role of Glucose Dehydrogenase (GlcDH) in 2-Keto-D-gluconic Acid Production

Substrate Specificity and Kinetic Mechanisms of GlcDH

Glucose dehydrogenase (GlcDH, EC 1.1.5.2) plays a significant role in the microbial conversion of glucose, often acting as a rate-limiting catalyst in pathways leading to products like 2-ketogluconic acid (2KGlcA). mdpi.comnih.govnih.gov Studies on GlcDH from Arthrobacter globiformis C224, an industrial 2KGlcA producer, have provided insights into its substrate specificity and kinetic mechanisms. The purified GlcDH from this strain exhibits broad substrate specificity, utilizing various monosaccharides including D-glucose, D-xylose, D-galactose, and maltose. mdpi.comnih.govnih.gov However, D-glucose is the preferred substrate, showing the lowest Michaelis constant (Km) value compared to other tested sugars. mdpi.comnih.govnih.gov

Kinetic studies have demonstrated that the A. globiformis GlcDH follows a ping-pong kinetic mechanism. mdpi.comnih.govnih.gov This enzyme catalyzes the conversion of D-glucose to gluconate by transferring electrons to ubiquinol (B23937) oxidase via ubiquinone. mdpi.com

Data on the substrate specificity and Km values for purified GlcDH from A. globiformis C224 are summarized in the table below: mdpi.comnih.govnih.gov

| Substrate | Km (mM) | Relative Activity (%) |

| D-glucose | 0.21 | 100 |

| D-xylose | 0.34 | 22 |

| D-galactose | 0.46 | 20 |

| Maltose | 0.59 | 17 |

| D-arabinose | Not specified | 8.0 |

The optimal catalytic activity for this GlcDH is observed at pH 5.0 and 45 °C, with stable activity maintained between 20–40 °C and at pH 6.0–7.0. mdpi.comnih.govnih.gov Organic solvents, metal ions, and EDTA can significantly influence GlcDH activity. mdpi.comnih.govnih.gov

Another type of glucose dehydrogenase (EC 1.1.1.47) from Bacillus megaterium IWG3, an oligomeric tetramer, utilizes NAD(P)⁺ as a cofactor to convert D-glucose to D-glucono-δ-lactone. nipro.co.jpnih.gov This enzyme also shows substrate specificity for D-glucose and 2-Deoxy-D-glucose, with lower activity towards other sugars like D-maltose, D-xylose, D-fructose, D-mannose, and D-lactose. nipro.co.jp

Data on the substrate specificity and Km values for GlcDH from Bacillus megaterium IWG3 are presented below: nipro.co.jp

| Substrate | Relative Activity (100mM) (%) | Km (mM) |

| D-Glucose | 100 | 3.7 |

| 2-Deoxy-D-Glucose | 100 | Not specified |

| D-Maltose | 1.1 | Not specified |

| D-Galactose | 0.1 | Not specified |

| D-Xylose | 3.0 | Not specified |

| D-Fructose | 0.3 | Not specified |

| D-Mannose | 4.8 | Not specified |

| D-Arabinose | 0 | Not specified |

| Trehalose | 0 | Not specified |

| D-Lactose | 1.3 | Not specified |

| D-Sucrose | 0 | Not specified |

| D-Glucose-1-Phosphate | 0 | Not specified |

| D-Glucose-6-Phosphate | 0 | Not specified |

| D-Sorbitol | 0 | Not specified |

| NAD⁺ | Not applicable | 0.06 |

| NADP⁺ | Not applicable | 0.02 |

Other Enzyme Systems Involved in 2-Keto-D-glucose Formation

Besides GlcDH, other enzymes are known to catalyze the formation of 2-Keto-D-glucose. Glucose-2-oxidase and pyranose-2-oxidase are enzymes capable of catalyzing the oxidation of glucose to 2-Keto-D-glucose. google.com Pyranose-2-oxidase is produced by microorganisms such as Polyporus obtusus, while glucose-2-oxidase is produced by the Basidiomycete Oudemansiella mucida. google.com The enzymatic oxidation of D-glucose by pyranose 2 oxidase specifically results in 2-keto-D-glucose. sigmaaldrich.comsigmaaldrich.com

Pathways in Microorganisms

Microorganisms are significant producers of 2-Keto-D-glucose through various metabolic pathways.

Fungal Production of 2-Keto-D-glucose

2-Keto-D-glucose is found in various natural sources, including fungi. medchemexpress.comtargetmol.com The enzymatic oxidation of D-glucose by pyranose 2 oxidase, an enzyme produced by fungi like Peniophora gigantea, results in the formation of 2-keto-D-glucose. sigmaaldrich.comsigmaaldrich.comcaymanchem.com Filamentous fungi have also been explored for the production of sugar acid derivatives, including 2-Keto-3-Deoxy-D-Gluconic acid (KDG), through fermentation processes. google.com

Bacterial Production of 2-Keto-D-glucose

Bacterial species are also known producers of 2-Keto-D-glucose and related ketogluconic acids. Microorganisms from genera such as Pseudomonas, Serratia, Gluconobacter, and Acetobacter have been reported as potential producers of 2-ketogluconic acid (2KGlcA), which is often produced via 2-Keto-D-glucose as an intermediate. mdpi.comnih.gov

Pseudomonas fluorescens strains, including AR4, have demonstrated high efficiency in converting glucose to 2KGlcA. mdpi.comnih.govacs.org Another study showed that Pseudomonas fluorescens can produce 2-keto-D-gluconate from D-glucose. researchgate.net Arthrobacter globiformis C224 is highlighted as an industrial producer of 2KGlcA from D-glucose, with GlcDH being a key enzyme in this process. mdpi.comnih.govnih.gov

Gluconobacter oxydans is another bacterial species capable of oxidizing a wide range of sugars and sugar acids. tandfonline.com G. oxydans strains can produce 2-keto-D-gluconate (2KGA) or 5-keto-D-gluconate (5KGA) from D-glucose through sequential enzymatic reactions involving membrane-bound PQQ-glucose dehydrogenase and gluconate dehydrogenases. tandfonline.com Gluconobacter oxydans ATCC9937 has been shown to synthesize 2-keto-L-gulonic acid (2-KLG), a precursor of vitamin C, directly from D-glucose, potentially involving 2,5-diketo-D-gluconic acid (2,5-DKG) as an intermediate. nih.gov

Metabolic Intermediary Roles

2-Keto-D-glucose serves as a metabolic intermediate in various biochemical pathways.

Intermediate in Secondary Metabolic Pathways

2-Keto-D-glucose is recognized as a key intermediate in secondary metabolic pathways. sigmaaldrich.comsigmaaldrich.commedchemexpress.comtargetmol.comsigmaaldrich.comscientificlabs.co.uk A notable example is its role in the biosynthesis of the antibiotic Cortalcerone. sigmaaldrich.comsigmaaldrich.commedchemexpress.comtargetmol.comsigmaaldrich.comscientificlabs.co.uk Cortalcerone is a β-pyrone antibiotic that provides protection to fungi against bacteria. sigmaaldrich.comsigmaaldrich.com

Furthermore, 2-Keto-D-glucose acts as an intermediate in the conversion of D-glucose into D-fructose. medchemexpress.comresearchgate.net This conversion can be achieved through enzymatic processes, such as the two-step Cetus process, where D-glucose is oxidized to 2-Keto-D-glucose by pyranose-2-oxidase, and then 2-Keto-D-glucose is reduced to D-fructose by NAD(P)H-dependent aldose reductase. researchgate.net

2-Keto-D-glucose has also been identified as a glucose degradation product in heat-sterilized peritoneal dialysis fluids. sigmaaldrich.comcaymanchem.com It can also be converted into pyruvate (B1213749) and acetyl CoA, indicating a role in energy metabolism. biosynth.com Additionally, it can serve as a substrate for enzymes like hexokinase, alcohol dehydrogenase, lactate (B86563) dehydrogenase, and phosphofructokinase. biosynth.com Pyrroloquinoline quinone-dependent 2-keto-D-glucose (2KG) dehydrogenase (2KGDH) exhibits high specificity for oxidizing 2-Keto-D-glucose to 2-keto-D-gluconic acid (2KGA). medchemexpress.comtargetmol.com

Conversion of D-glucose to D-fructose

The conversion of D-glucose to D-fructose is a significant biochemical process, notably catalyzed in biological systems and industrial applications. The most common enzymatic route for this isomerization is facilitated by glucose isomerase (also known as xylose isomerase), which directly interconverts D-glucose and D-fructose via an enediol intermediate. vaia.comcreative-enzymes.comresearchgate.netmdpi.comresearchgate.net This enzyme plays a crucial role in carbohydrate metabolism and is widely utilized in the food industry for producing high-fructose corn syrup. vaia.comcreative-enzymes.commdpi.com

While glucose isomerase represents the primary pathway for glucose-fructose isomerization, 2-Keto-D-glucose (D-Glucosone) has been identified as an intermediate in an alternative enzymatic conversion process from D-glucose to D-fructose. medchemexpress.combioscience.co.ukcaymanchem.commedchemexpress.com This alternative route involves a two-step enzymatic reaction. The first step involves the oxidation of D-glucose to 2-Keto-D-glucose, primarily catalyzed by enzymes such as pyranose 2-oxidase (P2Ox). nih.govsigmaaldrich.comscientificlabs.ieresearchgate.netcaymanchem.com Pyranose oxidases are flavoproteins found in various microorganisms, particularly lignin-degrading fungi. nih.gov These enzymes oxidize monosaccharides at the carbon-2 position in the presence of oxygen, yielding the corresponding 2-keto sugars and hydrogen peroxide. nih.gov D-glucose is a preferred substrate for pyranose oxidases, leading to the formation of 2-Keto-D-glucose. nih.govsigmaaldrich.comscientificlabs.ie

The second step in this alternative conversion pathway is the reduction of 2-Keto-D-glucose to D-fructose. This reaction can be catalyzed by enzymes such as NAD(P)H-dependent aldose reductase. researchgate.net Research findings have demonstrated the feasibility of this two-step enzymatic process for the production of D-fructose from D-glucose. researchgate.net For instance, an industrial process has been described where D-glucose is oxidized to 2-Keto-D-glucose using immobilized pyranose 2-oxidase, achieving high conversion and selectivity (>99%) in the first step. researchgate.net Subsequently, the 2-Keto-D-glucose is reduced to D-fructose by an aldose reductase with in-situ regeneration of the NAD(P)H cofactor. researchgate.net

Biological Roles and Metabolic Interactions of 2 Keto D Glucose

Substrate for Enzyme Characterization and Differentiation

2-Keto-D-glucose serves as a valuable substrate in the characterization and differentiation of several enzymes integral to carbohydrate metabolism. biosynth.comsigmaaldrich.com

Hexokinase Activity and Specificity

Hexokinases are enzymes responsible for the phosphorylation of hexoses, most notably glucose, initiating the glycolytic pathway. 2-Keto-D-glucose can be employed as a substrate to investigate the catalytic activity and substrate specificity profiles of hexokinases. biosynth.comsigmaaldrich.com Studies utilizing 2-Keto-D-glucose facilitate the differentiation of hexokinase isoforms and the characterization of their kinetic behavior when presented with substrates other than their primary ones. sigmaaldrich.com

Aldose Reductase Activity and Kinetic Modeling

Aldose reductase, an enzyme prominent in the polyol pathway, is primarily recognized for its role in converting glucose to sorbitol. Beyond glucose, aldose reductase demonstrates activity towards other carbonyl compounds, including 2-Keto-D-glucose. Research employing 2-Keto-D-glucose as a substrate for aldose reductase contributes to a deeper understanding of the enzyme's broad substrate acceptance and aids in the development of kinetic models describing its activity with diverse sugars and their derivatives. nih.gov

2-Keto-D-glucose Dehydrogenase Activity

Specific enzymes, such as the pyrroloquinoline quinone (PQQ)-dependent 2-keto-D-glucose dehydrogenase (2KGDH), exhibit high specificity for the oxidation of 2-Keto-D-glucose. medchemexpress.comasm.org This enzymatic reaction involves the catalysis of 2-Keto-D-glucose oxidation to 2-keto-D-gluconic acid (2KGA). medchemexpress.comasm.orgnih.gov Investigations into 2KGDH from organisms like Pseudomonas aureofaciens have provided insights into its enzymatic activity and substrate preferences. medchemexpress.comasm.org For example, the recombinant Pa2KGDH shows optimal activity within a pH range of 7.0 to 7.5, and its kinetic parameters, such as Km and kcat, for 2-Keto-D-glucose oxidation have been determined. asm.org

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Optimal pH |

| Pseudomonas aureofaciens Pa2KGDH (recombinant) | 2-Keto-D-glucose | 43.9 ± 9.9 | 32.0 ± 4.7 | 7.0-7.5 |

Another glucose dehydrogenase, isolated from Arthrobacter globiformis C224 and involved in the bioproduction of 2KGA from D-glucose, also displays substrate specificity, although its primary substrate is D-glucose. mdpi.com Kinetic analyses of this enzyme have revealed varying Km values for different sugars. mdpi.com

| Enzyme Source | Substrate | Km (mM) |

| Arthrobacter globiformis C224 GlcDH | D-glucose | 0.21 |

| D-xylose | 0.34 | |

| D-galactose | 0.46 | |

| Maltose | 0.59 |

Involvement in Microbial Metabolism and Growth

2-Keto-D-glucose plays a demonstrable role in the metabolic processes and growth of certain microorganisms. smolecule.comsigmaaldrich.comdsmz.de

Carbon Source Utilization by Bacteria

Certain bacterial species possess the metabolic machinery to utilize 2-Keto-D-glucose as a carbon source to support their growth and metabolism. smolecule.comsigmaaldrich.comdsmz.de This capability underscores its importance in microbial ecosystems and its potential utility in various biotechnological applications. smolecule.com Investigations have examined the capacity of a range of bacteria, yeasts, and molds to thrive on media where 2-keto-D-gluconate, a derivative of 2-Keto-D-glucose, serves as the primary carbon source. microbiologyresearch.org While the consumption of 2-ketogluconate was observed in some organisms, the presence of 2-ketogluconokinase activity varied among different microbial genera. microbiologyresearch.org

Detoxification Enzyme Activation and Redox Potential

Evidence suggests that 2-Keto-D-glucose may act as a significant factor influencing cellular redox potential and the activation of enzymes involved in detoxification. biosynth.combiozol.de Although the precise mechanisms are still under investigation, its participation in metabolic pathways and its interactions with enzymes such as aldose reductase, which are implicated in responses to oxidative stress, indicate a potential contribution to maintaining cellular redox balance and facilitating detoxification processes. nih.gov The Aldo-Keto Reductase superfamily, which includes aldose reductase, is recognized for its role in catalyzing redox transformations crucial for detoxification. nih.gov

Cellular and Systemic Effects in Biological Systems

Modulation of Cellular Responses to Oxidative Stress

Research suggests that 2-keto-D-glucose may possess antioxidant properties, potentially offering protection to cells against oxidative stress. smolecule.comcaymanchem.com Studies on the interaction of 2-keto-D-glucose indicate its potential effects on various biological systems, including the modulation of cellular responses to oxidative stress. smolecule.com While 2-keto-D-glucose itself may have antioxidant characteristics, related metabolic states, such as those induced by a ketogenic diet, have also been linked to reduced oxidative stress. nih.govpan.olsztyn.plresearchgate.net For example, ketogenic diets have been shown to attenuate oxidative stress and induce the expression of antioxidants like NQO1 and SOD1/2 in animal models. nih.gov

Influence on Inflammation Pathways

Investigations into the effects of 2-keto-D-glucose on cell cultures suggest it may modulate cellular responses to inflammation. smolecule.com The influence of metabolic states on inflammation pathways is an active area of research. For instance, ketogenic diets, which alter glucose metabolism, have been implicated in reducing inflammation. news-medical.netfrontiersin.orgaoccb.comtechscience.comnih.gov Emerging evidence suggests that ketone bodies, such as beta-hydroxybutyrate (BHB), a key metabolite in ketosis, may directly contribute to reducing inflammation by inhibiting components like the NLRP3 inflammasome. frontiersin.orgaoccb.com This modulation of inflammatory pathways by metabolic shifts could be indirectly related to the biological context in which 2-keto-D-glucose is found or interacts.

Potential Interactions with Glycolysis and Energy Metabolism

2-Keto-D-glucose is a metabolic intermediate in carbohydrate metabolism, influencing energy production pathways. smolecule.com Research on its interaction studies indicates potential effects on various biological systems, including influencing enzyme activity related to carbohydrate metabolism, such as glycolysis and gluconeogenesis. smolecule.com

Inhibition of Glycolysis by 2-Keto-D-glucose

2-Keto-D-glucose can influence enzyme activity related to carbohydrate metabolism, affecting pathways such as glycolysis. smolecule.com While the search results did not directly provide detailed research findings on the inhibition of glycolysis by 2-Keto-D-glucose specifically with citation nih.gov, related compounds and metabolic states offer context. For example, 2-deoxy-D-glucose (2-DG), a glucose analog, is known to inhibit glycolysis. ontosight.ainih.govmdpi.comtandfonline.comresearchgate.netnih.gov 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P), which cannot be further metabolized, thus blocking glycolysis. ontosight.ainih.govtandfonline.comnih.gov This mechanism leads to ATP depletion and activation of AMPK. nih.govmdpi.com While 2-keto-D-glucose and 2-deoxy-D-glucose are distinct compounds, their shared structural similarity to glucose suggests potential for interaction with glucose metabolic pathways.

Impact on Mitochondrial Function and Bioenergetics (distinguished from 2-Deoxy-D-glucose)

The impact of 2-keto-D-glucose on mitochondrial function and bioenergetics was not explicitly detailed in the search results with citation nih.gov. However, the search results did provide information on the impact of 2-deoxy-D-glucose (2-DG) and ketogenic diets on mitochondrial function and bioenergetics, which can serve as a point of distinction and comparison.

2-Deoxy-D-glucose (2-DG) has been shown to impact mitochondrial function and bioenergetics, particularly in the context of inducing ketogenesis and its effects in models of neurological conditions. plos.orgresearchgate.netnih.gov Studies using 2-DG have demonstrated that it can sustain mitochondrial bioenergetic function and reduce oxidative stress in a mouse model of Alzheimer's disease. plos.orgresearchgate.netnih.gov This effect is linked to 2-DG's ability to induce ketogenesis, providing alternative substrates for energy production. plos.orgresearchgate.netnih.gov

In contrast to the direct metabolic inhibition by 2-DG, the impact of 2-keto-D-glucose on mitochondrial function would likely be related to its role as a metabolic intermediate or degradation product, rather than a direct inhibitor of glucose utilization in the same manner as 2-DG. While 2-DG blocks glycolysis upstream, the metabolic fate and direct effects of 2-keto-D-glucose on mitochondrial respiration or ATP production require further specific investigation not covered in the provided results. Ketogenic diets, which promote the use of ketone bodies for energy, have been associated with improved mitochondrial function and efficiency in skeletal muscle. nih.govphysiology.org

Role as a Glucose Degradation Product in Biological Fluids

2-Keto-D-glucose has been identified as a glucose degradation product (GDP). caymanchem.comaablocks.com Specifically, it has been found as a degradation product in heat-sterilized peritoneal dialysis fluids. caymanchem.comaablocks.comsigmaaldrich.comresearchgate.net The formation of glucose degradation products, including 2-keto-D-glucose (glucosone), occurs during the heat sterilization of peritoneal dialysis fluids. researchgate.netnih.gov These degradation products are considered cytotoxic and can promote the formation of advanced glycation end-products (AGEs). researchgate.netnih.gov The presence and quantification of glucosone (2-keto-D-glucose) in peritoneal dialysis fluids have been investigated using methods like HPLC/DAD/MSMS. caymanchem.comaablocks.comresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| 2-Keto-D-glucose | 159630 nih.gov |

| D-glucose | 5793 nih.govguidetopharmacology.orgdsmz.deresearchgate.netchinagut.cn |

| 2-Deoxy-D-glucose | 108223 nih.govuni.luresearchgate.net |

Data Tables

Based on the available search results, detailed quantitative data tables specifically focusing on the cellular and systemic effects or metabolic interactions of 2-Keto-D-glucose itself are limited. However, the identification and quantification of 2-keto-D-glucose as a glucose degradation product in peritoneal dialysis fluids have been reported.

| Biological Fluid | 2-Keto-D-glucose (Glucosone) Concentration Range | Reference |

| Peritoneal Dialysis Fluid (Double Chamber Bag) | Not detectable to 6.7 µM | researchgate.net |

| Peritoneal Dialysis Fluid (Single Chamber Bag) | 28.7 to 40.7 µM | researchgate.net |

This table summarizes data on the concentration of glucosone (2-keto-D-glucose) found in different types of peritoneal dialysis fluids after heat sterilization.

Precursor for Bioactive Compounds

2-Keto-D-glucose acts as a precursor in the synthesis of diverse bioactive compounds, including antibiotics and vitamin precursors. Its conversion into these molecules often involves enzymatic reactions and can be achieved through microbial fermentation processes.

Biosynthesis of Cortalcerone (Antibiotic)

2-Keto-D-glucose is a key intermediate in a secondary metabolic pathway that leads to the production of cortalcerone, an antibiotic found in various natural sources such as fungi, algae, and shellfish. medchemexpress.comtargetmol.comcymitquimica.com Enzymes like pyranose 2-oxidase and aldos-2-ulose dehydratase are involved in the conversion of D-glucose to 2-Keto-D-glucose, which then proceeds through this pathway to synthesize cortalcerone. smolecule.comresearchgate.net Research indicates that pyranose oxidases, particularly prevalent in lignin-degrading white rot fungi, are flavoproteins that oxidize monosaccharides at the carbon-2 position, with D-glucose being a preferred substrate, yielding 2-keto-D-glucose and hydrogen peroxide. researchgate.net

Precursor for 2-Keto-L-gulonic Acid (Vitamin C Precursor)

2-Keto-L-gulonic acid (2-KLG) is a crucial intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C). frontiersin.orgresearchgate.netcapes.gov.brnih.govfrontiersin.org While the classical Reichstein process involves multiple chemical steps, microbial fermentation routes utilizing 2-Keto-D-glucose or related intermediates have been developed and applied. researchgate.netmdpi.com

One conventional route for 2-KLG production involves a two-step fermentation process. In this process, D-sorbitol is initially converted to L-sorbose by microorganisms such as Gluconobacter oxydans. Subsequently, L-sorbose is converted to 2-KLG by other microorganisms, often involving a co-culture system of Ketogulonicigenium vulgare and associated bacteria. frontiersin.orgresearchgate.netmdpi.comencyclopedia.pub

Another novel two-step fermentation process utilizes D-glucose as the starting material. frontiersin.orgresearchgate.net In this route, D-glucose is converted to 2,5-diketo-D-gluconic acid (2,5-DKG) by specific enzymes, and 2,5-DKG is then reduced to 2-KLG by 2,5-DKG reductase. frontiersin.orgresearchgate.netfrontiersin.org For instance, a practical method for producing calcium 2-keto-L-gulonate from D-glucose has been established using a two-stage fermentation system. capes.gov.brnih.gov In the first stage, a mutant strain of Erwinia sp. converts D-glucose to calcium 2,5-diketo-D-gluconate. capes.gov.brnih.gov This is followed by a second stage where a mutant strain of Corynebacterium sp. performs the stereospecific reduction of calcium 2,5-diketo-D-gluconate to calcium 2-keto-L-gulonate. capes.gov.brnih.gov

| Fermentation Stage | Substrate | Microorganism(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Two-stage (Step 1) | D-sorbitol | Gluconobacter oxydans | L-sorbose | >90 | mdpi.com |

| Two-stage (Step 2) | L-sorbose | Ketogulonicigenium vulgare + associated bacteria | 2-Keto-L-gulonic acid | Not specified | mdpi.comencyclopedia.pub |

| Two-stage (Step 1) | D-glucose | Mutant Erwinia sp. | Calcium 2,5-diketo-D-gluconate | 94.5 | capes.gov.brnih.gov |

| Two-stage (Step 2) | 2,5-diketo-D-gluconate | Mutant Corynebacterium sp. | Calcium 2-keto-L-gulonate | 84.6 | capes.gov.brnih.gov |

Efforts have been directed towards developing one-step fermentation processes to produce 2-KLG directly from D-glucose, aiming to simplify production and reduce costs. researchgate.netfrontiersin.orgwipo.int Recombinant microorganisms, such as Erwinia herbicola engineered to express 2,5-DKG reductase from Corynebacterium sp., have demonstrated the ability to produce 2-KLG directly from D-glucose. researchgate.net While some progress has been made in one-step fermentation methods, challenges remain regarding achieving high yields and conversion rates suitable for industrial scale. mdpi.comencyclopedia.pub For example, one study using Gluconobacter oxydans ATCC9937 achieved a 2-KGA titer of 30.5 g/L from D-glucose. mdpi.comencyclopedia.pub

Metabolic engineering plays a significant role in improving the efficiency of 2-KLG production. Strategies involve modifying microbial strains to enhance the desired metabolic pathways and minimize byproduct formation. For instance, in the context of using D-glucose as a substrate, engineering Gluconobacter oxydans to balance intracellular and extracellular D-glucose metabolic flux has been explored to increase 2-KGA titer. mdpi.comencyclopedia.pub Genetic modifications, such as interrupting genes involved in byproduct formation or enhancing the expression of key enzymes like 2,5-DKG reductase, are employed to optimize 2-KLG yield. wipo.int Research on Gluconobacter japonicus has focused on regulating the 2-KGA synthesis pathway to enhance production and reduce the accumulation of by-products like 5-keto-D-gluconic acid and D-gluconic acid. researchgate.net

One-Step Fermentation Approaches

Precursor for 2-Keto-D-gluconic Acid (Erythorbic Acid Precursor)

2-Keto-D-gluconic acid (2-KGA) is a bacterial metabolite and serves as a precursor in the synthesis of D-erythorbic acid (also known as D-isoascorbic acid or isovitamin C) and its salts, which are widely used as food antioxidants. researchgate.netcaymanchem.comnih.govspkx.net.cnmdpi.compatsnap.com 2-KGA is typically produced by the fermentative oxidation of D-glucose by various bacteria, including species of Pseudomonas and Gluconobacter. caymanchem.comspkx.net.cnmdpi.com The conversion of D-glucose to 2-KGA can involve enzymes like glucose dehydrogenase, D-gluconic acid dehydrogenase, and 2-keto-D-gluconic acid dehydrogenase. frontiersin.org Industrial production of 2-KGA primarily relies on bacterial fermentation methods. patsnap.com Strains like Pseudomonas plecoglossicida JUIM01 and Arthrobacter globiformis JUIM02 have been identified as high 2KGA-producing strains. researchgate.netmdpi.com Fermentation processes, including semi-continuous fermentation, have been developed to achieve high yields and concentrations of 2-KGA from glucose or starch hydrolysates. patsnap.com For example, a semi-continuous fermentation process using repeated feeding and batch fermentation technology achieved 2-KGA concentrations of over 170 g/L with high conversion rates. patsnap.com

| Precursor | Product | Microorganism(s) | Application | Reference |

|---|---|---|---|---|

| 2-Keto-D-glucose | Cortalcerone | Fungi, algae, shellfish (via secondary metabolism) | Antibiotic | medchemexpress.comtargetmol.comcymitquimica.comresearchgate.net |

| 2-Keto-L-gulonic acid | L-Ascorbic acid | Chemical conversion from 2-KLG | Vitamin C | frontiersin.orgresearchgate.netfrontiersin.orgmdpi.com |

| 2-Keto-D-gluconic acid | D-Erythorbic acid | Chemical conversion from 2-KGA | Food antioxidant | caymanchem.comnih.govspkx.net.cnmdpi.com |

Advanced Methodologies for 2 Keto D Glucose Research

Analytical Techniques for Detection and Quantification

Precise analytical methods are essential for monitoring 2-Keto-D-glucose in complex biological matrices or fermentation broths. Several chromatographic and spectroscopic techniques have been developed and applied for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of carbohydrates and related compounds, including 2-Keto-D-glucose. Methods employing HPLC have been established for the quantitative determination of 2-Keto-D-glucose alongside other related metabolites such as D-gluconic acid, 2,5-diketo-D-gluconic acid, and 2-keto-L-gulonic acid in fermentation broths. jproeng.com Optimal separation conditions for these compounds using an Aminex HPX-87H column involved a temperature of 30℃ and a mobile phase of 50 mmol/L sulfuric acid at a flow rate of 0.2 mL/min, with detection using a refractive index detector (RID-10A). jproeng.com This method has shown average analytical deviations of 1.53% for 2-Keto-D-glucose. jproeng.com Another HPLC method for simultaneous determination of 2-keto-L-gulonic acid and 2-keto-D-gluconic acid in fermentation broth utilized a Shim-pack CLC-NH2 column with an ammonium (B1175870) dihydrogen phosphate (B84403) solution (pH 4.1) as the mobile phase and UV detection at 210 nm. mdpi.org This method achieved elution in less than 19.0 minutes and demonstrated good precision with relative standard deviations (RSD) for 2-Keto-D-glucose being 1.84% for intra-assay and 3.04% for inter-assay analyses. mdpi.org HPLC with UV and fluorescence detection has also been developed for the analysis of 2-Keto-3-deoxy-gluconate (KDG), a related metabolite, after derivatization with O-phenylenediamine (OPD). biorxiv.orgbiorxiv.org This highlights the versatility of HPLC, often coupled with derivatization for enhanced detection of keto-sugars.

Ion Chromatography-Pulsed Amperometric Detection (IC-PAD)

Ion Chromatography coupled with Pulsed Amperometric Detection (IC-PAD) is a sensitive and selective method for the simultaneous determination of carbohydrates and organic acids. A method utilizing IC-PAD with a column-switching technique has been developed for the simultaneous determination of glucose, D-gluconic acid, 2-keto-D-gluconic acid, and 5-keto-D-gluconic acid. researchgate.netnih.gov This technique allows for the simultaneous detection of these four compounds in a relatively short time by eluting the more strongly retained compounds (2-keto-D-gluconic acid and 5-keto-D-gluconic acid) before the weakly retained ones (glucose and D-gluconic acid). researchgate.netnih.gov The method exhibited good linearity in the range of 0.01-20 mg/L with determination coefficients (R²) ≥ 99.84% and low detection limits ranging from 0.87 to 2.59 μg/L. researchgate.netnih.gov Good repeatability with RSD < 3% was also observed. researchgate.netnih.gov This IC-PAD method has been successfully applied to the analysis of these compounds in fermentation broth from Gluconobacter oxydans. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of organic molecules, including carbohydrates. unimo.it ¹H-NMR spectroscopy has been used to analyze the reaction products of enzymes acting on 2-Keto-D-glucose. For instance, partial ¹H-NMR spectra were used to identify 2-keto-D-gluconic acid as the main product when a novel pyrroloquinoline quinone-dependent 2-keto-D-glucose dehydrogenase from Pseudomonas aureofaciens acted on 2-Keto-D-glucose. nih.govresearchgate.net This demonstrates the utility of NMR in confirming the chemical identity of compounds and characterizing enzymatic reactions involving 2-Keto-D-glucose. Furthermore, quantitative 13C–1H HMBC NMR has been employed to quantify C6 products and glucose conversion in the context of glucose oxidation, indicating the potential for quantitative NMR in analyzing complex mixtures involving keto-sugars. acs.org

Biosensor Analysis for Glucose Concentration

While primarily used for glucose detection, biosensors, particularly those based on glucose oxidase, are relevant in contexts where 2-Keto-D-glucose is a product or intermediate of glucose metabolism. Glucose biosensors, often electrochemical, utilize enzymes like glucose oxidase (GOx) to catalyze the oxidation of β-D-glucose. nih.gov This reaction consumes oxygen and produces hydrogen peroxide, which can be detected amperometrically. nih.govresearchgate.net The substrates of pyranose oxidase (PyOx), an enzyme that can oxidize D-glucose to 2-keto-D-glucose, include D-glucose and D-xylose. sunatimur.com PyOx-based biosensors have been developed and characterized for glucose analysis, showing good linearity and stability within specific concentration ranges. sunatimur.com Although these biosensors directly measure glucose, their application in systems producing 2-Keto-D-glucose allows for the monitoring of substrate depletion, which is indirectly related to 2-Keto-D-glucose formation.

Enzymatic Assays and Kinetic Modeling for Related Pathways

Enzymatic assays and kinetic modeling are crucial for understanding the biochemical pathways involving 2-Keto-D-glucose and for characterizing the enzymes that catalyze its formation or conversion.

Enzymatic assays are used to measure the activity of enzymes involved in 2-Keto-D-glucose metabolism. For example, ketogluconate reductase activities have been assayed by monitoring the decrease in absorbance at 340 nm due to the consumption of NADH or NADPH. nih.gov This method is used to quantify the activity of reductases that convert ketogluconates, potentially including those that might interact with 2-Keto-D-glucose or its derivatives. Glucose dehydrogenase (GlcDH) activity, which can be the rate-limiting step in the microbial conversion of glucose to 2-ketogluconic acid (2KGlcA, a derivative of 2-Keto-D-glucose), is also determined through enzymatic assays. mdpi.com Kinetic studies of purified GlcDH from Arthrobacter globiformis C224, a 2KGlcA producer, have shown that the enzyme follows a ping-pong kinetic mechanism and exhibits broad substrate specificity with D-glucose being the preferred substrate. mdpi.com

Kinetic modeling is employed to describe the rates of enzymatic reactions and predict the behavior of metabolic pathways. A kinetic model has been proposed to describe the enzymatic reduction of 2-keto-D-glucose to fructose (B13574) by aldose reductase (ALR) using NADPH as a cofactor. fkit.hrsrce.hr This model, based on a Bi-Bi reversible reaction mechanism, helps in understanding the reaction pathway and identifying potential rate-limiting steps. fkit.hr Mathematical models based on Michaelis-Menten kinetics have also been developed to describe the batch production of 2,5-diketo-D-gluconic acid (2,5-DKG), an intermediate often linked to 2-Keto-D-glucose formation, by microorganisms like Pantoea citrea. tennessee.edu These models incorporate the activities of enzymes such as glucose dehydrogenase, gluconate dehydrogenase, and 2-KDG dehydrogenase to simulate the concentration profiles of metabolites over time. tennessee.edu Kinetic models are valuable for process simulation and identifying strategies to improve product yield or prevent enzyme deactivation. nih.gov

Metabolic Engineering and Genetic Manipulation in Producing Strains

Metabolic engineering and genetic manipulation play a significant role in optimizing microbial strains for the production of 2-Keto-D-glucose or its related compounds, such as 2-ketogluconic acid (2KGA) and 2-keto-L-gulonic acid (2-KLG).

Strategies involve modifying existing metabolic pathways or introducing new genetic material to enhance the efficiency of conversion from substrates like glucose. For instance, engineered strains of Pseudomonas fluorescens and other bacteria have been constructed for 2KGA production, with some exhibiting high substrate tolerance and productivity. frontiersin.org Overexpression of genes encoding key enzymes, such as glucose dehydrogenase and gluconate dehydrogenase, is a common approach to improve the flux towards 2KGA. frontiersin.org

Genetic manipulation has also been applied to create strains capable of producing 2-KLG directly from D-glucose. This often involves introducing genes for enzymes like 2,5-diketo-D-gluconic acid reductase into suitable host strains such as Erwinia herbicola or Gluconobacter oxydans. researchgate.netasm.orgfrontiersin.org By balancing intracellular and extracellular D-glucose metabolic flux and enhancing the catalytic capacity of key enzymes, engineered strains have achieved improved 2-KLG production and conversion ratios. researchgate.netnih.gov For example, an engineered strain of Gluconobacter oxydans ATCC9937 produced 30.5 g/L of 2-KLG with a 39.0% conversion ratio from D-glucose by identifying novel reductase and transporter proteins and systematically enhancing the biosynthesis pathway. researchgate.netnih.gov

Strain Improvement for Enhanced Production

Strain improvement is a crucial strategy for enhancing the microbial production of 2-Keto-D-glucose (2KGA). Various microorganisms, including species from the genera Pseudomonas, Serratia, Gluconobacter, and Acetobacter, have been investigated for their ability to produce 2KGA d-nb.infomdpi.com. The selectivity of glucose oxidation and the ratio of produced acids can vary significantly among different strains and culture conditions d-nb.info.

Pseudomonas fluorescens AR4 has been identified as having higher efficiency for 2KGA production compared to other strains like Serratia marcescens, Pseudomonas saccharoketogenes, or Pseudomonas aeruginosa d-nb.info. Arthrobacter globiformis C224 is another industrial strain known for its significant 2KGA production performance, with reported stable concentrations, productivity, and yield in continuous processes mdpi.com. This strain has demonstrated high glucose tolerance, exceeding 140 g/L, and a 2KGA yield over 92.80% mdpi.com.

Improving 2KGA production often involves optimizing fermentation processes and identifying rate-limiting factors nih.gov. For instance, reducing browning levels during fermentation by optimizing the initial D-glucose concentration can enhance 2,5-DKG production, a related compound often discussed alongside 2KGA production pathways nih.gov. Studies have also focused on developing efficient detection methods to screen for high-producing strains nih.govresearchgate.net.

Overexpression and Knockout Studies of Genes

Genetic engineering approaches, such as overexpression and knockout studies, are employed to improve 2-Keto-D-glucose production by manipulating relevant metabolic pathways. In Gluconobacter oxydans DSM2003, overexpressing the ga2dh gene, which encodes the membrane-bound gluconate-2-dehydrogenase (GA2DH), significantly improved the conversion of glucose to 2KGA d-nb.info. Overexpression of this gene under the control of different promoters, such as PtufB, Pga2dh, or Pghp0169, resulted in increased specific productivity of 2KGA d-nb.info. One recombinant strain, G. oxydans_tufB_ga2dh, showed nearly a twofold increase in specific productivity from gluconic acid compared to the control strain d-nb.info. Under optimized conditions, this engineered strain achieved high yields and productivities from both gluconic acid and glucose d-nb.info.

Knockout studies help in understanding the role of specific genes in 2KGA metabolism and production. In Pseudomonas plecoglossicida JUIM01, knockout of the edd gene, involved in the Entner–Doudoroff pathway, negatively affected cell growth and re-growth using 2KGA as a substrate, which was beneficial for 2KGA production, leading to an 8% increase mdpi.com. Conversely, deletion of the glk gene, encoding glucokinase, had no significant effect on cell growth or glucose metabolism but adversely impacted 2KGA production, causing a 5% decrease mdpi.com. These studies highlight the potential of targeting specific genes to redirect metabolic flux towards 2KGA production mdpi.com. Transcriptional regulation studies, such as those on the kgu operon in P. plecoglossicida, further elucidate the genes involved in 2KGA catabolism and provide insights for metabolic engineering mdpi.com.

Co-culture Systems in Fermentation

Co-culture systems involve the use of two or more microbial strains in fermentation to achieve a desired outcome, often leveraging the synergistic metabolic capabilities of different microorganisms. While the provided search results primarily discuss co-culture in the context of 2-keto-L-gulonic acid (2-KLG) production, a precursor to vitamin C, the principles can be relevant to 2-Keto-D-glucose research, especially if 2-Keto-D-glucose is an intermediate or byproduct in such systems.

In the classical two-step fermentation for vitamin C production, a co-culture system composed of Ketogulonicigenium vulgare and associated bacteria is used to convert L-sorbose into 2-KLG encyclopedia.pubmdpi.com. This co-culture is more efficient than using K. vulgare alone, as the associated bacteria promote the growth of K. vulgare encyclopedia.pubmdpi.com. Examples of associated bacteria include Bacillus megaterium encyclopedia.pubpsu.edu.

Although the direct application of co-culture specifically for 2-Keto-D-glucose production is not extensively detailed in the provided snippets, the concept of using multiple strains to optimize a metabolic pathway or overcome limitations of a single strain is a valuable strategy in fermentation research. Studies on 2-KLG production from D-glucose using two-culture bioconversion systems involving Gluconobacter strains have shown promising results, achieving significant conversion yields psu.edu. The potential for byproduct formation, such as 2-Keto-D-gluconic acid, is a consideration in these mixed cultures aimed at producing other compounds google.com.

Immobilized Cell and Enzyme Systems in Bioreactors

Immobilized cell and enzyme systems offer advantages in bioreactor applications for 2-Keto-D-glucose production, including increased stability, reusability, and continuous operation google.comnih.gov. Various carriers have been evaluated for immobilizing microbial cells involved in 2KGA production.

Studies with Pseudomonas plecoglossicida JUIM01 resting cells demonstrated the effectiveness of immobilization for 2KGA production from glucose nih.govnih.gov. Calcium alginate was found to be a suitable carrier, providing immobilized cells with a high number of reuse times and enabling high 2KGA concentrations, productivity, and conversion ratios nih.govnih.gov. Other evaluated carriers included k-carrageenan, chitosan, and poly(vinyl alcohol)-alginate nih.govnih.gov.

Optimization of conditions in airlift bioreactors using calcium alginate-immobilized P. plecoglossicida cells further improved 2KGA production performance, with factors such as cell concentration, cultivation temperature, aeration rate, and initial glucose concentration being optimized nih.govnih.gov. Immobilized cells maintained stable conversion capacity over multiple reuse cycles and storage periods, highlighting the industrial practicality of this approach nih.govnih.gov.

Enzymes involved in 2-Keto-D-glucose production can also be immobilized. For instance, in a process for producing 2-Keto-D-gluconic acid from D-glucose via D-glucosone (2-Keto-D-glucose), enzymes like glucose-2-oxidase or pyranose-2-oxidase can be used in an immobilized form google.comtandfonline.com. Immobilization of enzymes on various supports, including polyacrylamide, agarose, silica, and porous glass beads, can enhance their stability and reusability google.com. Glucose-1-oxidase has also been shown to react with this compound to yield 2-Keto-D-gluconic acid and hydrogen peroxide google.com.

The Cetus process, which produces D-fructose from D-glucose via a 2-keto-D-glucose intermediate, traditionally uses immobilized pyranose 2-oxidase for the first step tandfonline.com. An entirely enzymatic variation of this process employed soluble pyranose 2-oxidase, which was stabilized under operational conditions tandfonline.com. Subsequent enzymatic reduction of 2-Keto-D-glucose to D-fructose was achieved using NAD(P)-dependent aldose reductase with continuous coenzyme regeneration tandfonline.com.

Industrial and Biotechnological Applications in Research

Fermentation Processes for Value-Added Products

2-Keto-D-glucose and its related keto-gluconic acids are integral to microbial fermentation routes for producing valuable organic acids. These processes leverage the metabolic capabilities of various microorganisms to convert glucose or its derivatives into desired products.

2-Keto-L-gulonic acid (2-KLG) is a crucial intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C). The microbial conversion of D-glucose to 2-KLG is a significant biotechnological process, and pathways for this conversion often involve keto-gluconic acids as intermediates.

One approach involves the conversion of D-glucose to 2,5-diketo-D-gluconic acid (2,5-DKG), which is then reduced to 2-KLG. Some microbial strains, such as Erwinia herbicola and Gluconobacter species, are known to oxidize D-glucose to 2,5-DKG, sometimes via 2-keto-D-gluconate (2-KGA), which is another name for 2-keto-D-gluconic acid. nih.govsigmaaldrich.com A two-stage fermentation system has been established for the production of calcium 2-keto-L-gulonate from D-glucose, where D-glucose is first converted to calcium 2,5-diketo-D-gluconate by a mutant strain of Erwinia sp., followed by the stereospecific reduction of calcium 2,5-diketo-D-gluconate to calcium 2-keto-L-gulonate by a mutant strain of Corynebacterium sp. nih.gov In a mixed culturing process, 2-keto-D-gluconic acid produced by one microorganism can be utilized by another to produce 2,5-diketo-D-gluconic acid, which is subsequently converted into 2-keto-L-gulonic acid. nih.gov Genetically modified Erwinia herbicola strains have been developed to directly produce 2-KLG from D-glucose by integrating a reductase enzyme that converts 2,5-DKG to 2-KLG. sigmaaldrich.comsigmaaldrich.com

2-Keto-D-gluconic acid (2-KGA) is another important organic acid with applications in various industries, including as a precursor for erythorbic acid. 2-Keto-D-glucose (D-glucosone) can be oxidized to form 2-keto-D-gluconic acid, a reaction catalyzed by enzymes such as glucose dehydrogenase. nite.go.jp Microbial fermentation is a primary method for 2-KGA production from D-glucose, often involving two consecutive oxidation reactions mediated by glucose dehydrogenase and gluconate dehydrogenase. scitoys.com

Microorganisms from genera such as Pseudomonas, Serratia, Gluconobacter, and Acetobacter are recognized as potential 2-KGA producers. scitoys.comuni.lu Pseudomonas plecoglossicida JUIM01 is an industrial strain capable of fermenting high concentrations of glucose to produce 2-KGA with high yields. abertay.ac.ukfishersci.no

To enhance the efficiency and yield of 2-KGA production, various fermentation strategies, including continuous and fed-batch modes, have been developed. Fed-batch fermentation allows for the controlled addition of substrate, which can help overcome substrate inhibition and achieve higher product concentrations. labsolu.cagenome.jpwikipedia.org

Studies utilizing intermittent fed-batch mode with metabolically engineered Gluconobacter japonicus have demonstrated high 2-KGA titers and glucose conversion rates. genome.jpwikipedia.org For example, an engineered strain achieved 235.3 g/L 2-KGA with a 91.1% glucose conversion rate in a 3 L fermenter using an intermittent fed-batch mode. genome.jpwikipedia.org Scaling up this process to a 15 L fermenter maintained a stable 2-KGA titer with increased productivity. genome.jp

Two-stage semi-continuous fermentation strategies have also been explored for 2-KGA production, where the fermentation is carried out in distinct growth and production phases. scitoys.comnih.gov A two-stage semi-continuous process using Pseudomonas plecoglossicida JUIM01 from rice starch hydrolyzate achieved a high 2KGA yield. scitoys.comnih.gov

Optimizing fermentation conditions is crucial for maximizing 2-KGA yield and productivity. Factors such as cell concentration, cultivation temperature, aeration rate, initial glucose concentration, and pH have been investigated. abertay.ac.ukfishersci.no

Research on immobilized Pseudomonas plecoglossicida cells has shown that optimizing parameters like cell concentration, glucose concentration, temperature, and aeration rate significantly improves 2-KGA production performance. abertay.ac.ukfishersci.no For instance, optimal conditions including a cell concentration of 4.0 g/L, glucose concentration of 126.0 g/L, temperature of 34 °C, and aeration rate of 2.8 L/min resulted in a high 2KGA concentration and productivity. abertay.ac.ukfishersci.no

Optimization of culture medium and conditions for Gluconobacter japonicus has also led to increased 2-KGA yields in shaking flasks and fermenters. A two-stage fermentation strategy for Klebsiella pneumoniae production of 2-ketogluconic acid involved optimizing parameters including switching time, dissolved oxygen levels, pH, and temperature to overcome the mismatch between optimal conditions for cell growth and product accumulation.

Data from optimization studies highlight the impact of specific parameters on 2-KGA production:

| Parameter | Optimal Value / Condition | Effect on 2-KGA Production | Source |

| Cell Concentration | 4.0 g/L | Highest 2KGA concentration and productivity. abertay.ac.ukfishersci.no | abertay.ac.ukfishersci.no |

| Initial Glucose Conc. | 126.0 g/L | Optimal for productivity and yield in immobilized cells. abertay.ac.uk | abertay.ac.uk |

| Cultivation Temperature | 34 °C | Part of optimal conditions for immobilized cells. abertay.ac.ukfishersci.no | abertay.ac.ukfishersci.no |

| Aeration Rate | 2.8 L/min | Part of optimal conditions for immobilized cells. abertay.ac.ukfishersci.no | abertay.ac.ukfishersci.no |

| Neutralization Agent | NaOH or Na2CO3 | Increased total substrate concentration in fed-batch. labsolu.ca | labsolu.ca |

| pH (Klebsiella pneumoniae) | Two-stage: Neutral then acidic | Overcame mismatch between growth and production. |

2-Keto-D-gluconic Acid Production

Continuous and Fed-Batch Fermentation Strategies

Role in Food Science Research

2-Keto-D-glucose is also relevant in food science, particularly concerning non-enzymatic browning reactions that occur during food processing and storage.

The Maillard reaction is a complex series of chemical reactions between reducing sugars and amino acids that contributes to the color, flavor, and aroma of many cooked foods. 2-Keto-D-glucose (this compound) is recognized as a reactive carbonyl compound and an intermediate in the Maillard reaction. nite.go.jpnih.gov It participates in reactions with amino acids, leading to the formation of various brown pigments and flavor compounds. nite.go.jp Studies on the Maillard reaction involving sugar-amino acid models have investigated the role of compounds like 2-keto-D-glucose in the generation of antioxidant capacity and the formation of degradation products. While the initial stage of the Maillard reaction involves the condensation of a reducing sugar with an amino group to form an Amadori product, 2-keto-D-glucose can be formed through the degradation of sugars and further participate in the complex cascade of reactions.

Pharmaceutical and Biomedical Research Potential

Research into the pharmaceutical and biomedical potential of 2-Keto-D-glucose explores its utility as a precursor in drug development and its investigational applications in metabolic diseases. It is crucial to distinguish 2-Keto-D-glucose from 2-Deoxy-D-glucose (2-DG), a structurally related but functionally distinct glucose analog that has also been extensively studied in biomedical contexts.

2-Keto-D-glucose has been identified as a key intermediate in secondary metabolic pathways, notably in the biosynthesis of the antibiotic cortalcerone. citeab.com This highlights its potential as a precursor molecule in the synthesis of bioactive compounds. Furthermore, it serves as an intermediate in the conversion of D-glucose to D-fructose and has been utilized as a building block in the synthesis of carbohydrates. nih.gov These roles underscore its value in chemical synthesis routes relevant to drug formulation and development.

Investigational applications of glucose analogs in metabolic diseases often involve compounds that interfere with glucose metabolism. While 2-Deoxy-D-glucose (2-DG) is a well-studied example in this area, acting as a glycolysis inhibitor, research specifically focusing on 2-Keto-D-glucose for direct therapeutic applications in metabolic diseases is less prominent in the examined literature. 2-Deoxy-D-glucose, which lacks a hydroxyl group at the C2 position, inhibits glycolysis by competing with glucose for cellular uptake and phosphorylation, leading to the accumulation of a non-metabolizable product that inhibits hexokinase. This mechanism forms the basis of its investigation in certain metabolic contexts.

Cancer cells often exhibit increased glucose uptake and reliance on glycolysis, a phenomenon known as the Warburg effect. Due to its ability to inhibit glycolysis, 2-Deoxy-D-glucose has been extensively investigated in cancer research as a potential therapeutic agent. Studies have explored its capacity to inhibit cancer cell growth and to sensitize cancer cells to conventional treatments like radiotherapy and chemotherapy. Research in this area includes both in vitro and in vivo studies across various cancer models.

In contrast, research specifically detailing the direct application of 2-Keto-D-glucose in cancer therapy based on the surveyed literature is limited. While 2-Keto-D-glucose's involvement in metabolic pathways and its reactive nature are recognized, its role in cancer research appears distinct from the glycolysis-inhibiting mechanism of 2-Deoxy-D-glucose.

Glucose metabolism is central to diabetes. 2-Deoxy-D-glucose has been explored in diabetes research, primarily in the context of understanding glucose utilization and potentially influencing glycemic control. Some studies suggest that dietary interventions involving low carbohydrate intake, which can induce metabolic states that share some characteristics with the effects of glucose antimetabolites, may improve glycemic control and reduce medication needs in individuals with type 2 diabetes. However, research on 2-Deoxy-D-glucose in diabetes also includes observations of potential effects on insulin (B600854) resistance in animal models.

Direct investigation into 2-Keto-D-glucose as a therapeutic agent for diabetes is not a prominent theme in the provided search results. Its role in the Maillard reaction and as a metabolic intermediate suggests potential indirect relevance to conditions affected by glucose metabolism byproducts, but direct therapeutic applications in diabetes treatment are not detailed.

Investigational Applications in Metabolic Diseases (distinguished from 2-Deoxy-D-glucose)

Cancer Research (distinguished from 2-Deoxy-D-glucose)

Future Directions in Biorefinery and Biofuel Research

The field of biorefinery focuses on converting biomass into valuable chemicals and fuels. While 2-Keto-D-glucose itself is mentioned as a potential building block in biorefinery, much of the related research in this area centers on the microbial production of 2-keto-D-gluconic acid (2KGA) from glucose and other carbon sources, including waste biomass. 2KGA is an important platform chemical and a precursor for the production of erythorbic acid, a food antioxidant.

Microbial fermentation processes utilizing bacteria such as Pseudomonas and Klebsiella have been developed and optimized for efficient 2KGA production. These processes often involve the oxidation of glucose, sometimes through intermediates like gluconic acid, to yield 2KGA. Research in this area aims to improve production yields, explore the use of sustainable feedstocks like waste bread, and optimize fermentation strategies, including two-stage processes and cell immobilization techniques. The potential of utilizing readily available carbon sources like glucose and waste materials for the production of valuable keto-acids like 2KGA highlights a significant future direction in biorefinery and the potential for developing new bio-based products.

Challenges and Future Research Directions

Addressing By-product Formation in Fermentation

Microbial fermentation for the production of 2-KG and its derivatives, such as 2KGA and 2,5-DKG, can lead to the formation of unwanted by-products, which can reduce the yield and purity of the target compound and increase downstream processing costs. For instance, in the production of 2KGA, other keto-D-gluconates like 5-keto-D-gluconic acid (5KGA) can be formed, particularly when using certain strains like Gluconobacter oxydans DSM2003 with growing cells d-nb.info. With growing cells of G. oxydans DSM2003, nearly equal amounts of 2KGA and 5KGA were formed from glucose or gluconic acid d-nb.info. However, using resting cells of the same strain primarily converted glucose or gluconic acid exclusively to 2KGA d-nb.info. Another challenge is the non-enzymatic browning of 2,5-DKG during Gluconobacter oxydans ATCC 9937 fermentation, which significantly lowers the yield of the target compound frontiersin.org. Optimizing fermentation processes, such as controlling initial glucose concentration and fermentation time, has been shown to reduce browning and increase 2,5-DKG yield frontiersin.org. For example, optimizing the fermentation process for 2,5-DKG production by G. oxydans ATCC 9937 reduced fermentation time to 48 hours and increased the peak 2,5-DKG production to 50.9 g/L, a 139.02% increase compared to the control group frontiersin.org.

Development of Novel Enzymes and Pathways

The discovery and engineering of novel enzymes and metabolic pathways are crucial for improving the specificity and efficiency of 2-KG and derivative production. Enzymes like glucose dehydrogenase (GlcDH) and gluconate dehydrogenase (GADH) are key players in the microbial oxidation of glucose to 2KGA mdpi.com. The conversion of glucose to gluconic acid by GlcDH is often the rate-limiting step mdpi.com. Research focuses on identifying enzymes with higher activity, specificity, and stability. A novel pyrroloquinoline quinone (PQQ)-dependent 2-keto-D-glucose dehydrogenase (2KGDH) from Pseudomonas aureofaciens has been identified, showing high specificity for the oxidation of 2-KG to 2KGA nih.gov. This enzyme may play a role in the metabolic pathway of 2KGA synthesis in this bacterium nih.gov. In the context of producing 2-keto-L-gulonic acid (2-KLG) from D-glucose via the 2,5-DKG pathway, identifying novel 2,5-DKG reductase (DKGR) and 2,5-DKG transporter has been important for enhancing the biosynthesis pathway nih.gov. Balancing intracellular and extracellular D-glucose metabolic flux through the enhancement of these components in Gluconobacter oxydans ATCC9937 led to the production of 30.5 g/L 2-KLG with a conversion ratio of 39.0% nih.gov. Exploring fungal pathways, such as the novel D-glucuronic acid pathway in Aspergillus niger, has revealed enzymes like a NADPH-requiring 2-keto-L-gulonate reductase, which forms L-idonate frontiersin.org.

Advanced Bioreactor Design and Process Optimization

Optimizing bioreactor design and operational parameters is essential for maximizing productivity and yield in 2-KG and derivative bioproduction. Factors such as aeration rate, agitation speed, temperature, and pH significantly influence microbial growth and enzyme activity. Studies using airlift bioreactors have demonstrated the importance of optimizing these parameters for efficient 2KGA production nih.gov. For instance, optimizing cell concentration, glucose concentration, temperature, and aeration rate in a 5-L airlift bioreactor improved 2KGA production by immobilized P. plecoglossicida cells nih.gov. Maintaining a sufficient dissolved oxygen level is also crucial d-nb.info. Research also involves exploring different fermentation modes, including batch, semi-continuous, and continuous processes, as well as non-sterile and buffer-free conversions using resting cells researchgate.net. The use of immobilized cells in bioreactors offers advantages such as increased cell reusability and stability nih.gov. Calcium alginate has been identified as a suitable carrier for immobilizing P. plecoglossicida resting cells for 2KGA production, allowing for stable conversion capacity after multiple reuses and storage nih.gov.

Elucidating Complex Biological Interactions and Metabolic Networks